Propiopromazine Hydrochloride

説明

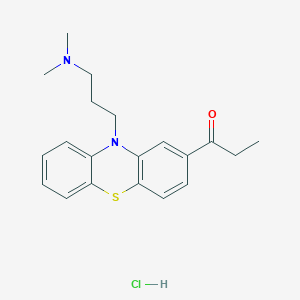

Structure

3D Structure of Parent

特性

IUPAC Name |

1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS.ClH/c1-4-18(23)15-10-11-20-17(14-15)22(13-7-12-21(2)3)16-8-5-6-9-19(16)24-20;/h5-6,8-11,14H,4,7,12-13H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFWVWZODBGTOIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25ClN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3568-24-9 (Parent) |

Source

|

| Record name | Propiopromazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4045187 |

Source

|

| Record name | Propionylpromazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID46500451 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7681-67-6 |

Source

|

| Record name | Propiopromazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007681676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionylpromazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPIOPROMAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0BND6SD2I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Propiopromazine Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiopromazine Hydrochloride is a phenothiazine derivative with a complex pharmacological profile, primarily recognized for its sedative and antiemetic properties. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound. The document elucidates its multi-receptor antagonist activity, focusing on its interactions with dopamine, serotonin, histamine, muscarinic, and adrenergic receptors. While quantitative binding affinity data for this compound is not extensively available in public literature, this guide presents a qualitative summary of its receptor interactions and offers comparative quantitative data from the closely related phenothiazine, chlorpromazine, to provide a contextual framework. Detailed methodologies for key in vitro assays, including radioligand binding and functional assays, are provided to enable researchers to characterize similar compounds. Furthermore, signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.

Core Mechanism of Action

This compound exerts its pharmacological effects through competitive antagonism at a wide range of neurotransmitter receptors in the central nervous system.[1][2] Its clinical profile is a composite of its activity at these various sites. The primary mechanism of action is the blockade of postsynaptic dopamine D2-like receptors, serotonin (5-HT) type 2 receptors, histamine H1 receptors, alpha-1 adrenergic receptors, and muscarinic acetylcholine receptors.[1][2][3]

-

Antipsychotic Effects: The antipsychotic properties of Propiopromazine are attributed to its blockade of dopamine D2 receptors in the mesolimbic pathway and 5-HT2A receptors in the cortex.[1] The antagonism of D2 receptors helps to normalize the hyperactivity of dopaminergic systems associated with psychosis.[1] The simultaneous blockade of 5-HT2A receptors is a characteristic of atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[3]

-

Sedative Effects: The prominent sedative effect of Propiopromazine is primarily due to its potent antagonism of the histamine H1 receptor.[1][2] Blockade of H1 receptors in the central nervous system is a well-established mechanism for inducing sedation.

-

Antiemetic Effects: The antiemetic action is mediated by the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) of the medulla oblongata and antagonism of histamine H1 receptors.[1]

Receptor Binding Profile

| Receptor Family | Receptor Subtype | This compound Affinity (Qualitative) | Chlorpromazine Affinity (Ki, nM) - for comparison |

| Dopamine | D1 | Antagonist[1] | ~2 |

| D2 | Antagonist[1] | ~1-10 | |

| D4 | Antagonist[1] | Data not readily available | |

| Serotonin | 5-HT2A | Antagonist[1] | Data not readily available |

| 5-HT2C | Antagonist[1] | Data not readily available | |

| Histamine | H1 | Potent Antagonist[1][2] | ~2 |

| Adrenergic | α1 | Antagonist[1] | Data not readily available |

| Muscarinic | M1-M5 | Antagonist[1] | ~20 (M3) |

Note: The qualitative affinity for this compound is based on descriptive information from available literature.[1][2][3] The quantitative data for chlorpromazine is provided as a reference and is compiled from various sources; exact values may vary based on experimental conditions.

Signaling Pathways

The antagonism of G-protein coupled receptors (GPCRs) by this compound inhibits their respective downstream signaling cascades.

Dopamine D2 Receptor Signaling Pathway (Inhibition)

Dopamine D2 receptors are coupled to Gi/o proteins. Their activation normally inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Propiopromazine, as an antagonist, blocks this inhibition, thereby preventing the dopamine-mediated decrease in cAMP.

Caption: Propiopromazine's antagonism of the D2 receptor.

Histamine H1 Receptor Signaling Pathway (Inhibition)

Histamine H1 receptors are coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium. Propiopromazine blocks this pathway, preventing the histamine-induced calcium release.

References

Propiopromazine Hydrochloride: A Technical Guide to its Dopamine D2 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiopromazine hydrochloride is a phenothiazine derivative that exhibits antagonist activity at multiple neurotransmitter receptors, with its effects on the dopamine D2 receptor being of significant interest for its antipsychotic and sedative properties.[1][2] This technical guide provides an in-depth examination of the core pharmacological principles underlying the interaction of this compound with the dopamine D2 receptor. Due to the limited availability of direct quantitative binding and functional data for this compound, this document leverages data from closely related phenothiazine compounds to illustrate the key concepts and experimental methodologies. This guide details the molecular mechanisms of action, pertinent signaling pathways, and comprehensive experimental protocols for the characterization of D2 receptor antagonists, serving as a vital resource for researchers in neuropharmacology and drug development.

Introduction to this compound and the Dopamine D2 Receptor

Propiopromazine is a member of the phenothiazine class of compounds, characterized by a three-ring structure with a sulfur and a nitrogen atom in the central ring.[2] Its therapeutic applications are primarily attributed to its antagonist effects on a variety of receptors, including dopamine, serotonin, muscarinic, and histamine receptors.[2][3] The antipsychotic effects of Propiopromazine are largely linked to its blockade of dopamine D2 and serotonin 5-HT2 receptors.[1][3]

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) belonging to the D2-like family of dopamine receptors.[4] These receptors are predominantly coupled to the Gαi/o family of G proteins, which mediate inhibitory downstream signaling cascades.[4] The D2 receptor is a key target in the treatment of psychosis, and understanding the antagonist activity of compounds like this compound at this receptor is crucial for the development of novel therapeutics.

Molecular Mechanism of Action

The primary mechanism of action of this compound at the dopamine D2 receptor is competitive antagonism. The molecule binds to the orthostatic binding site of the D2 receptor, the same site as the endogenous ligand, dopamine. However, the binding of this compound does not induce the necessary conformational change for receptor activation and subsequent G protein coupling. By occupying this binding site, it prevents dopamine from binding and activating the receptor, thereby inhibiting downstream signaling.

Quantitative Analysis of this compound-D2 Receptor Interaction

A thorough characterization of the interaction between this compound and the D2 receptor requires the determination of quantitative pharmacological parameters, primarily the binding affinity (Ki) and the functional antagonist potency (IC50).

Data Presentation

| Compound | Radioligand | Receptor Source | Binding Affinity (Ki) (nM) | Functional Assay | Functional Potency (IC50) (nM) |

| This compound | [³H]-Spiperone (Illustrative) | Human cloned D2L Receptor | Data Not Available | cAMP Inhibition Assay | Data Not Available |

| Chlorpromazine | [³H]-Spiperone | Rat Brain | ~1-10 (variable across studies) | cAMP Inhibition Assay | ~6.1 |

| Fluphenazine | [³H]-Spiperone | Human cloned D2 Receptor | 0.4 | cAMP Inhibition Assay | Data Not Available |

| Trifluoperazine | Not Specified | Human D2 Receptor | Not Specified | Not Specified | 1.2 |

Note: The data for Chlorpromazine, Fluphenazine, and Trifluoperazine are provided as representative examples of phenothiazine D2 receptor antagonists.

Signaling Pathways

Antagonism of the dopamine D2 receptor by this compound modulates multiple downstream signaling pathways.

G-Protein Dependent Signaling Pathway

The canonical signaling pathway for the D2 receptor involves its coupling to Gi/o proteins.[4] Agonist binding to the D2 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] this compound, by acting as an antagonist, blocks this dopamine-induced inhibition, thereby preventing the downstream signaling cascade.

References

Propiopromazine Hydrochloride in Canines: A Technical Review of a Data Gap in Pharmacokinetics and Metabolism

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide based on the currently available scientific literature. A comprehensive search has revealed a significant lack of specific data on the pharmacokinetics and metabolism of propiopromazine hydrochloride in canines. Therefore, this paper synthesizes information from studies on other species and related phenothiazine compounds to provide a potential framework for future research. All data and pathways derived from non-canine species are explicitly noted.

Introduction

This compound, a phenothiazine derivative, is utilized in veterinary medicine for its neuroleptic and sedative properties.[1] Like other phenothiazines, it exerts its effects by antagonizing dopamine receptors in the central nervous system, which also leads to a depression of the reticular activating system controlling functions like body temperature, metabolic rate, and wakefulness. While its clinical effects are acknowledged, a thorough understanding of its pharmacokinetic profile and metabolic fate specifically in canines remains a notable gap in veterinary pharmacology. This guide collates the available, albeit limited, information and extrapolates from related compounds to inform future research and development.

Pharmacokinetics: An Uncharted Territory in Canines

Quantitative pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life for propiopromazine in dogs have not been published in the available scientific literature. However, studies on the related phenothiazine, acepromazine, in dogs, indicate an elimination half-life of 15.9 hours after oral administration. In horses, the serum half-life of propiopromazine has been reported to be 5 hours.[2]

A clinical comparison between propiopromazine (0.05mg/kg IV) and acepromazine (0.05mg/kg IV) as premedication for inhalation anesthesia in dogs showed that both drugs resulted in moderate sedation.[3] This suggests a comparable onset of action for clinical effects, though it does not provide insight into the drugs' disposition.

Metabolism of Propiopromazine: Insights from Other Species

Detailed metabolic pathways for propiopromazine in canines have not been elucidated. However, research in horses and pigs has identified several metabolites, providing a likely roadmap for its biotransformation. The metabolism of other phenothiazines, such as thioridazine, has been studied in dogs, revealing metabolites formed through sulfoxidation, C-oxidation of the piperidine ring, and the formation of lactams and phenolic derivatives.[4]

Identified Metabolites in Non-Canine Species

The following table summarizes the metabolites of propiopromazine that have been identified in the urine of horses. These metabolic transformations are common for phenothiazine compounds and are likely to occur in canines as well.

| Metabolite Name | Species Identified In | Metabolic Reaction | Reference |

| 2-(1-hydroxypropyl)promazine sulfoxide | Horse | Sulfoxidation, Carbonyl Reduction | [5][6] |

| 2-(1-hydroxy-propyl)promazine | Horse | Carbonyl Reduction | [2] |

| 2-(1-propenyl)promazine | Horse | Dehydration | [2] |

| 7-hydroxypropionylpromazine | Horse | Aromatic Hydroxylation | [2] |

Proposed Metabolic Pathway

Based on the metabolites identified in horses, a proposed metabolic pathway for propiopromazine is illustrated below. The primary routes of metabolism appear to be sulfoxidation of the phenothiazine ring, reduction of the propionyl side chain's carbonyl group, and aromatic hydroxylation.

References

- 1. Acepromazine | VCA Animal Hospitals [vcahospitals.com]

- 2. Acepromazine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolism of piperidine-type phenothiazine antipsychotic agents. IV. Thioridazine in dog, man and rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Propiopromazine Hydrochloride: A Technical Guide to Receptor Binding Profile and Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiopromazine hydrochloride, a phenothiazine derivative, exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter receptors. This technical guide provides a comprehensive overview of the receptor binding profile and affinity of this compound. While specific quantitative binding data for propiopromazine is limited in publicly available literature, this document synthesizes the known qualitative interactions and provides comparative data from the structurally related phenothiazine, chlorpromazine. Detailed experimental methodologies for determining receptor binding affinities are described, along with visualizations of key signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in neuropharmacology and drug development.

Introduction

Propiopromazine is a first-generation antipsychotic and sedative agent belonging to the phenothiazine class.[1] Its therapeutic effects and side-effect profile are dictated by its interactions with a wide array of G-protein coupled receptors (GPCRs). Understanding the specific receptor binding affinities is crucial for elucidating its mechanism of action and for the development of more selective pharmacological agents. This guide summarizes the current knowledge of propiopromazine's receptor binding characteristics and provides detailed protocols for its in vitro characterization.

Receptor Binding Profile of this compound

This compound acts as an antagonist at several key neurotransmitter receptors.[1] The primary targets include dopamine, serotonin, histamine, muscarinic acetylcholine, and alpha-adrenergic receptors.[1] Its sedative properties are largely attributed to its potent histamine H1 receptor antagonism.[1]

Data Presentation: Receptor Binding Affinities

| Receptor Family | Receptor Subtype | Representative Radioligand | Tissue/Cell Source | Expected Propiopromazine Affinity | Comparative Ki (Chlorpromazine) [nM] |

| Dopamine | D1 | [³H]-SCH23390 | Rat Striatum | Antagonist | ~20-50 |

| D2 | [³H]-Spiperone | Rat Striatum | Antagonist | ~1-10 | |

| D4 | [³H]-N-Methylspiperone | Cloned Human Receptors | Antagonist | ~5-15 | |

| Serotonin | 5-HT2A | [³H]-Ketanserin | Rat Frontal Cortex | Antagonist | ~1-5 |

| 5-HT2C | [³H]-Mesulergine | Porcine Choroid Plexus | Antagonist | ~10-30 | |

| Histamine | H1 | [³H]-Mepyramine | Guinea Pig Cerebellum | Potent Antagonist | ~0.5-2 |

| Muscarinic | M1-M5 (non-selective) | [³H]-Quinuclidinyl Benzilate (QNB) | Rat Cerebral Cortex | Antagonist | ~10-50 |

| Adrenergic | α1 | [³H]-Prazosin | Rat Cerebral Cortex | Antagonist | ~1-10 |

Note: The expected affinity for propiopromazine is a qualitative assessment based on its classification as a phenothiazine antipsychotic. The provided Ki values for chlorpromazine are approximate and serve as a general reference. Experimental determination of propiopromazine's Ki values is necessary for a precise characterization.

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[3] The following is a generalized protocol for a competitive radioligand binding assay, which can be adapted to determine the Ki values of this compound for its various target receptors.

Materials and Reagents

-

Receptor Source: Cell membranes from stably transfected cell lines (e.g., CHO or HEK293) expressing a single human receptor subtype of interest, or tissue homogenates from appropriate animal brain regions (e.g., rat striatum for dopamine D2 receptors).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (see table in section 2.1 for examples).

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Non-specific Binding Control: A high concentration of an unlabeled ligand known to bind to the target receptor (e.g., haloperidol for D2 receptors) to determine non-specific binding.

-

Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: A liquid scintillation counter to measure radioactivity.

-

Scintillation Cocktail: A solution that emits light when excited by radioactive decay.

Membrane Preparation

-

Homogenize the receptor source tissue or cells in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh assay buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 100-200 µg/mL, as determined by a protein assay (e.g., Bradford assay).

Binding Assay Procedure

-

In a 96-well plate, add the following to each well in triplicate:

-

Assay buffer

-

A fixed concentration of the appropriate radioligand (typically at or below its Kd value).

-

Varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

For non-specific binding determination, add a high concentration of the unlabeled control ligand instead of propiopromazine.

-

For total binding determination, add assay buffer instead of propiopromazine or the unlabeled control.

-

-

Initiate the binding reaction by adding the prepared membrane suspension to each well.

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of propiopromazine that inhibits 50% of the specific radioligand binding) by non-linear regression analysis of the resulting competition curve.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Visualizations

Propiopromazine's antagonist action at its target receptors modulates various intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate some of these key pathways and a generalized experimental workflow.

Propiopromazine's Antagonistic Receptor Binding Profile.

Generalized Workflow for a Radioligand Binding Assay.

Simplified Histamine H1 Receptor Signaling Pathway.

Conclusion

This compound is a pharmacologically complex agent with antagonist activity at a broad range of neurotransmitter receptors. While a precise quantitative understanding of its binding affinities is currently limited by the lack of published data, its qualitative profile is consistent with other phenothiazine antipsychotics. The methodologies outlined in this guide provide a framework for the detailed in vitro characterization of propiopromazine and other novel compounds. Further research to quantify the receptor binding profile of propiopromazine is warranted to better understand its therapeutic actions and to guide future drug discovery efforts.

References

Propiopromazine Hydrochloride Metabolite Identification in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the metabolism of propiopromazine hydrochloride in various animal models. It is designed to assist researchers, scientists, and drug development professionals in understanding the biotransformation of this phenothiazine neuroleptic and to provide detailed methodologies for the identification and analysis of its metabolites.

Introduction

This compound, a phenothiazine derivative, is utilized in veterinary medicine as a neuroleptic agent to manage stress in animals. A thorough understanding of its metabolic fate is crucial for evaluating its efficacy, safety, and for determining appropriate withdrawal times in food-producing animals. This guide synthesizes the available scientific literature on the identification of propiopromazine metabolites in key animal models, outlines detailed experimental protocols, and illustrates the relevant biological pathways.

Propiopromazine Metabolism in Animal Models

The metabolism of propiopromazine has been primarily studied in horses, with limited information available for pigs. Data in common laboratory animal models such as rats and dogs is notably scarce.

Horse

The horse is the most extensively studied species regarding propiopromazine metabolism. Following intramuscular administration, propiopromazine undergoes significant biotransformation. The major metabolic pathways include hydroxylation, sulfoxidation, and side-chain modification.

Three primary metabolites have been identified in horse urine[1]:

-

2-(1-hydroxypropyl)promazine

-

2-(1-propenyl)promazine

-

7-hydroxypropionylpromazine

The major metabolite identified in horse urine is 2-(1-hydroxypropyl) promazine sulfoxide [2][3]. It is important to note that N-demethylated or non-sulfoxidated metabolites of the parent drug were not observed in horse urine in one study[1].

Pig

Information on the metabolism of propiopromazine in pigs is limited. There is a possibility that a sulphoxide metabolite is formed[4]. Further research is required to fully characterize the metabolic pathways in this species.

Rat and Dog

There is a significant lack of published data on the in vivo metabolism of this compound in rats and dogs. However, insights can be drawn from studies on structurally similar phenothiazines. For instance, in rats, the related compound promazine is metabolized to desmethylpromazine and promazine sulphoxide . It is plausible that propiopromazine undergoes similar N-demethylation and sulfoxidation pathways in rats and dogs. In vitro studies using liver microsomes from these species would be instrumental in confirming these potential metabolic routes.

Quantitative Data on Propiopromazine and its Metabolites

Quantitative data on propiopromazine metabolites is sparse in the available literature. The majority of the reported data focuses on the concentration of the parent drug.

Table 1: Concentration of Propiopromazine (Parent Drug) in Animal Tissues and Plasma

| Animal Model | Tissue/Matrix | Dose | Time Point | Concentration | Reference |

| Horse | Plasma | 50 mg (IM) | 30 min | 5.2 µg/L | [4] |

| Horse | Plasma | 50 mg (IM) | 11 hours | 1.26 µg/L | [4] |

| Pig | Injection Site | 0.5 mg/kg BW (IM) | 2, 5, 8 hours | Present (qualitative) | [4] |

| Pig | Kidneys | 0.5 mg/kg BW (IM) | 2, 5, 8 hours | Present (qualitative) | [4] |

| Pig | Diaphragm Muscle | 0.5 mg/kg BW (IM) | 2, 5 hours | Present (qualitative) | [4] |

| Pig | Diaphragm Muscle | 0.5 mg/kg BW (IM) | 8 hours | Not detected | [4] |

Note: There is no quantitative data available in the reviewed literature for the identified metabolites of propiopromazine.

Experimental Protocols

This section provides detailed methodologies for the identification and analysis of propiopromazine and its metabolites.

Sample Collection and Preparation

4.1.1. Urine Sample Preparation for LC-MS/MS Analysis

-

Enzymatic Hydrolysis (for conjugated metabolites):

-

To 1 mL of urine, add 1 mL of acetate buffer (pH 5.0) containing 5000 units/mL of β-glucuronidase/arylsulfatase.

-

Add an appropriate internal standard.

-

Vortex the mixture and incubate at 65°C for 3 hours.

-

Allow the sample to cool to room temperature.

-

Centrifuge at 2000 rpm for 10 minutes to pellet any precipitate.

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge by sequentially washing with 1 mL of methanol and 1 mL of deionized water.

-

To the supernatant from the hydrolysis step, add 3 mL of 100 mM phosphate buffer (pH 6.0) and mix.

-

Load the entire sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 40% methanol in water.

-

Dry the cartridge under vacuum for 5 minutes.

-

Elute the analytes with 1 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonia (80:20:2, v/v/v).

-

-

Final Preparation:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

Analytical Methodology

4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

-

Derivatization (for improved volatility):

-

To the dried extract from the SPE step, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the vial to room temperature before injection.

-

-

GC-MS Conditions:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium.

-

Injection Mode: Splitless.

-

Temperature Program: An appropriate temperature gradient to separate the analytes of interest (e.g., initial temperature of 100°C, ramp to 280°C).

-

MS Acquisition Mode: Full scan (m/z 50-550) for qualitative identification and Selected Ion Monitoring (SIM) for targeted analysis.

-

4.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

-

LC Conditions:

-

Instrument: High-performance liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate for analytical LC columns (e.g., 0.2-0.5 mL/min).

-

-

MS/MS Conditions:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. The precursor ion (the protonated molecule [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

-

Visualizations

Metabolic Pathways and Experimental Workflow

Caption: Metabolic pathway of propiopromazine in horses and the general experimental workflow for metabolite identification.

Signaling Pathway: Dopamine D2 Receptor Inhibition

Propiopromazine, like other phenothiazines, exerts its primary neuroleptic effects through the antagonism of dopamine D2 receptors in the central nervous system.

Caption: Simplified signaling pathway of the dopamine D2 receptor and its inhibition by propiopromazine.

Conclusion

The identification of this compound metabolites is well-documented in horses, with hydroxylation and sulfoxidation being the primary metabolic routes. However, a significant knowledge gap exists regarding the metabolism of this compound in pigs, and particularly in common laboratory animal models like rats and dogs. The lack of quantitative data for the identified metabolites further highlights an area for future research. The experimental protocols and analytical methods detailed in this guide provide a robust framework for researchers to conduct further studies to fill these knowledge gaps, leading to a more complete understanding of the pharmacokinetics and safety profile of propiopromazine in various animal species.

References

In Vitro Characterization of Propiopromazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiopromazine Hydrochloride is a phenothiazine derivative with a complex pharmacological profile, exhibiting antagonist activity at a range of neurotransmitter receptors. This technical guide provides an in-depth overview of the in vitro characterization of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating key molecular interactions and pathways. The information presented is intended to support further research and development of this compound.

Introduction

Propiopromazine is a phenothiazine derivative classified as an atypical antipsychotic agent.[1] Its therapeutic effects, which include sedative, antiemetic, and antipsychotic activities, are attributed to its interaction with a variety of neurotransmitter receptors.[1] Structurally and pharmacologically similar to other phenothiazines like clozapine and promazine, propiopromazine's clinical utility is rooted in its broad-spectrum receptor antagonism.[2] This guide focuses on the in vitro methodologies used to elucidate the pharmacological and metabolic characteristics of this compound.

Receptor Binding Profile

This compound is known to bind to several classes of receptors, including dopamine, serotonin, histamine, adrenergic, and muscarinic receptors.[1][2] Its primary mechanism of action is believed to be the antagonism of these receptors. While qualitative descriptions of its binding activities are available, specific quantitative binding affinities (Ki or IC50 values) for this compound are not widely reported in publicly available literature. The following tables summarize the available quantitative data and provide a qualitative overview where specific values are unavailable.

Data Presentation: Receptor Binding Affinities

Table 1: Dopamine Receptor Binding Affinity of Propiopromazine

| Receptor Subtype | Species | Kᵢ (nM) | Assay Type | Reference |

| Dopamine D3 | Rodent | 10.7 | Radioligand Binding | [3] |

| Dopamine D3 | Human | 11.2 | Radioligand Binding | [3] |

| Dopamine D1 | - | Data not available | - | - |

| Dopamine D2 | - | Data not available | - | - |

| Dopamine D4 | - | Data not available | - | - |

| Dopamine D5 | - | Data not available | - | - |

Table 2: Serotonin Receptor Binding Affinity of Propiopromazine

| Receptor Subtype | Kᵢ (nM) | Assay Type | Reference |

| 5-HT2A | Data not available | - | - |

| 5-HT2C | Data not available | - | - |

Table 3: Other Receptor Binding Affinities of Propiopromazine

| Receptor | Kᵢ (nM) | Assay Type | Reference |

| Histamine H1 | Data not available | - | - |

| Alpha-1 Adrenergic | Data not available | - | - |

| Muscarinic M1-M5 | Data not available | - | - |

Note: The absence of data in the tables indicates that specific quantitative binding affinities for this compound at these receptors were not found in the surveyed literature.

Signaling Pathways and Mechanism of Action

Propiopromazine's antagonist activity at various G-protein coupled receptors (GPCRs) forms the basis of its pharmacological effects. The following diagrams illustrate the principal signaling pathways modulated by this compound.

Dopamine D2-like Receptor Antagonism

Dopamine D2-like receptors (D2, D3, D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking these receptors, Propiopromazine prevents the inhibitory effect of dopamine on adenylyl cyclase.

References

Propiopromazine Hydrochloride: An In-depth Technical Guide on its Effects on the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiopromazine Hydrochloride is a first-generation phenothiazine derivative with a multifaceted pharmacological profile, primarily impacting the central nervous system (CNS). This technical guide provides a comprehensive overview of its mechanism of action, pharmacokinetics, and its effects on key neurotransmitter systems. While specific quantitative binding affinities for this compound are not extensively documented in publicly available literature, this guide synthesizes known information about its receptor interactions and details the downstream signaling consequences of its antagonist activity. Standardized experimental protocols for assessing receptor binding are also provided to facilitate further research and characterization of this and similar compounds.

Introduction

Propiopromazine is a phenothiazine compound that has been utilized for its sedative and antiemetic properties.[1] As a member of the first-generation antipsychotic class, its mechanism of action is primarily centered on the antagonism of various neurotransmitter receptors within the CNS.[2] Understanding the intricate details of its interactions with these receptors and the subsequent effects on intracellular signaling is crucial for elucidating its therapeutic effects and potential side-effect profile. This document serves as a technical resource for professionals engaged in neuroscience research and drug development, offering a consolidated view of the current understanding of this compound's CNS effects.

Pharmacodynamic Profile: Multi-Receptor Antagonism

This compound exerts its effects on the CNS through the blockade of several key G-protein coupled receptors (GPCRs). Its broad-spectrum antagonism affects dopaminergic, serotonergic, histaminergic, muscarinic, and adrenergic pathways.[1]

Dopamine Receptor Antagonism

Antagonism of dopamine D2 receptors is a hallmark of typical antipsychotic drugs and is believed to contribute to their therapeutic effects in psychosis.[3] By blocking these receptors, Propiopromazine reduces dopaminergic neurotransmission in the mesolimbic pathway. This action is also associated with potential extrapyramidal side effects due to the blockade of D2 receptors in the nigrostriatal pathway.[4]

Serotonin Receptor Antagonism

Blockade of the serotonin 5-HT2A receptor is a characteristic feature of many atypical antipsychotics and is thought to contribute to a lower incidence of extrapyramidal symptoms and potential efficacy against the negative symptoms of schizophrenia.[5] Propiopromazine's antagonism at 5-HT2A receptors may modulate dopamine release in different brain regions, contributing to its overall CNS effects.

Histamine H1 Receptor Antagonism

Propiopromazine is a potent antagonist of the histamine H1 receptor.[6] This action is primarily responsible for its sedative and hypnotic effects, as histamine in the CNS plays a crucial role in promoting wakefulness.[4] Blockade of H1 receptors in the tuberomammillary nucleus of the hypothalamus leads to drowsiness.

Muscarinic Acetylcholine Receptor Antagonism

Antagonism of muscarinic acetylcholine receptors, particularly the M1 subtype, contributes to the anticholinergic side effects associated with Propiopromazine. These can include dry mouth, blurred vision, constipation, and cognitive impairment.[7]

Alpha-1 Adrenergic Receptor Antagonism

Blockade of alpha-1 adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension and dizziness.[8] This is due to the inhibition of norepinephrine's vasoconstrictive effects in the peripheral vasculature.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Propiopromazine

| Parameter | Value | Species |

| Oral Bioavailability | ~33% | Human |

| Protein Binding | ~81% | Human |

| Elimination Half-life | ~9 hours | Human |

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Selected Phenothiazines

| Receptor | Propiopromazine | Chlorpromazine | Thioridazine | Fluphenazine |

| Dopamine | ||||

| D1 | Data not available | 9.6 | 24 | 0.8 |

| D2 | Potent Antagonist | 1.1 | 3.2 | 0.4 |

| D3 | Data not available | 2.5 | 7.4 | 0.7 |

| D4 | Data not available | 1.9 | 8.8 | 1.4 |

| Serotonin | ||||

| 5-HT1A | Data not available | 26 | 120 | 200 |

| 5-HT2A | Potent Antagonist | 1.5 | 4.6 | 2.5 |

| 5-HT2C | Data not available | 13 | 25 | 20 |

| Histamine | ||||

| H1 | Potent Antagonist | ~2 | ~1 | ~1 |

| Muscarinic | ||||

| M1-M5 | Antagonist | ~20 | ~10 | ~100 |

| Adrenergic | ||||

| Alpha-1 | Antagonist | 1.4 | 1.9 | 0.9 |

Note: "Potent Antagonist" or "Antagonist" is used where specific Ki values for Propiopromazine are not available. The provided Ki values for other phenothiazines are approximate and serve as a general reference, as values can vary depending on the experimental conditions.[9][10][11]

Experimental Protocols

The following section details a generalized experimental protocol for determining the receptor binding affinity of a compound like this compound. This is a representative method based on standard practices in pharmacology.

Radioligand Binding Assay (General Protocol)

This assay measures the affinity of a test compound by quantifying its ability to displace a radioactively labeled ligand from its receptor.

4.1.1. Materials

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293 or CHO) expressing the human receptor of interest (e.g., dopamine D2 receptor) or homogenized tissue from a specific brain region (e.g., rat striatum).

-

Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [³H]spiperone for D2 receptors).

-

Test Compound: this compound dissolved in an appropriate solvent at a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity ligand for the target receptor (e.g., haloperidol) to determine the amount of radioligand that binds to non-receptor sites.

-

Assay Buffer: A buffer solution to maintain a physiological pH and ionic strength (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4).

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) to separate bound from free radioligand.

-

Scintillation Counter: To quantify the radioactivity on the filters.

4.1.2. Procedure

-

Incubation: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For each concentration of the test compound, prepare triplicate wells.

-

Total and Non-specific Binding: Include wells containing the receptor and radioligand only (total binding) and wells with the receptor, radioligand, and a high concentration of the non-specific binding control.

-

Equilibration: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

4.1.3. Data Analysis

-

Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to determine the specific binding.

-

Generate Inhibition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine IC₅₀: Use non-linear regression analysis to fit the data to a sigmoidal dose-response curve and determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC₅₀ value).

-

Calculate Ki: Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways

The following diagrams illustrate the putative downstream signaling cascades affected by this compound's antagonism at key CNS receptors.

Dopamine D2 Receptor Antagonism

Dopamine D2 receptors are coupled to Gi/o proteins. Their activation normally inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Antagonism by Propiopromazine blocks this inhibitory effect, leading to a disinhibition of the cAMP/PKA pathway.

Serotonin 5-HT2A Receptor Antagonism

5-HT2A receptors are coupled to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). Propiopromazine blocks this entire cascade.[12]

Histamine H1 Receptor Antagonism

Histamine H1 receptors are also coupled to Gq/11 proteins, activating the PLC-IP3-DAG pathway, similar to 5-HT2A receptors. In the CNS, this pathway contributes to neuronal excitation and wakefulness. Propiopromazine's blockade of H1 receptors leads to sedation by inhibiting this excitatory signaling.[13]

Muscarinic M1 Receptor Antagonism

Muscarinic M1 receptors, like H1 and 5-HT2A receptors, are coupled to Gq/11 proteins and activate the PLC pathway. In the CNS, M1 receptors are involved in cognitive functions like learning and memory. Propiopromazine's antagonism at these receptors can impair these processes, leading to anticholinergic cognitive side effects.[14]

Alpha-1 Adrenergic Receptor Antagonism

Alpha-1 adrenergic receptors are also coupled to Gq/11 proteins. In the CNS, they are involved in maintaining arousal and attention. Blockade of these receptors by Propiopromazine can contribute to its sedative effects and may also lead to a drop in blood pressure through actions on the sympathetic nervous system.[15]

Conclusion

This compound is a pharmacologically complex agent with a broad spectrum of activity on the central nervous system, driven by its antagonism of multiple neurotransmitter receptors. While a detailed quantitative understanding of its binding affinities remains an area for further investigation, its known interactions with dopamine, serotonin, histamine, muscarinic, and adrenergic receptors provide a solid framework for understanding its therapeutic and adverse effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundation for researchers and drug development professionals to further explore the nuanced pharmacology of Propiopromazine and other phenothiazine derivatives. A more precise characterization of its receptor binding profile will be instrumental in optimizing its clinical use and in the development of future CNS-active agents with improved selectivity and tolerability.

References

- 1. portlandpress.com [portlandpress.com]

- 2. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of the central histaminergic neuronal system in the CNS toxicity of the first generation H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. SMPDB [smpdb.ca]

- 7. [The effects of phenothiazine derivatives on structures in the autonomic nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Muscarinic Receptors: Their Roles in Disorders of the Central Nervous System and Potential as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]

Early-Stage Research on Propiopromazine Hydrochloride: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Applications of Propiopromazine Hydrochloride for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a phenothiazine derivative traditionally recognized for its sedative and antiemetic properties.[1] Like other compounds in its class, its mechanism of action involves the antagonism of multiple neurotransmitter receptors, including dopamine, serotonin, histamine, muscarinic, and alpha-1 adrenergic receptors.[1][2][3][4] While its current clinical applications are well-established, emerging preclinical research on the broader class of phenothiazines suggests a potential for repurposing these compounds for novel therapeutic indications, notably in oncology and neuroprotection. This technical guide provides a comprehensive overview of the foundational pharmacology of this compound and explores early-stage research into its potential new applications, drawing on data from closely related phenothiazines to inform future research directions.

Core Pharmacological Profile of this compound

This compound's primary pharmacological effects are attributed to its antagonist activity at various G-protein coupled receptors (GPCRs). Its sedative and antiemetic effects are primarily mediated through the blockade of histamine H1 and dopamine D2 receptors, respectively.[1][2] The antipsychotic effects observed with phenothiazines are linked to the antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4]

Receptor Binding Affinity

Quantitative data on the receptor binding affinities of this compound are not extensively available in the public domain. However, data from the closely related compound, promazine, can provide valuable insights for initial experimental design. The following table summarizes the reported binding affinities (Ki in nM) of promazine for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Reported Ki (nM) for Promazine |

| Dopamine D1 | 29 |

| Dopamine D2 | 10 - 30 |

| Dopamine D4 | 11 |

| Serotonin 5-HT2A | 2.5 - 15 |

| Serotonin 5-HT2C | 13 |

| α1-Adrenergic | 5 - 20 |

| Histamine H1 | 2 - 10 |

| Muscarinic M1-M5 | 10 - 50 |

Note: Data compiled from various sources. The exact values may differ based on the specific radioligand and tissue preparation used.[2]

Potential Early-Stage Research Applications

Recent research into the broader class of phenothiazines has unveiled promising avenues for their application beyond psychiatry. These include potential uses in oncology and as neuroprotective agents.

Anticancer Applications

Phenothiazines have demonstrated significant potential in oncology by inhibiting tumor growth through various mechanisms, including the induction of apoptosis and the modulation of key signaling pathways.[1][5] Studies on compounds like chlorpromazine and fluphenazine have shown they can disrupt critical cancer signaling pathways such as PI3K/Akt/mTOR and MAPK/ERK1/2, leading to the inhibition of cancer cell proliferation.[1][5]

Potential Mechanisms of Action in Cancer:

-

Induction of Apoptosis: Phenothiazines can trigger programmed cell death in cancer cells by inhibiting DNA repair mechanisms and disrupting mitochondrial function.[6]

-

Cell Cycle Arrest: Certain phenothiazines can induce cell cycle arrest at different phases, such as G0/G1 or G2/M, preventing cancer cell proliferation.[4]

-

Inhibition of Angiogenesis: Some phenothiazines have been shown to inhibit the formation of new blood vessels, which are crucial for tumor growth, by reducing the production of Vascular Endothelial Growth Factor (VEGF).[5]

-

Modulation of Signaling Pathways: Phenothiazines can interfere with key signaling pathways involved in cancer progression, including the PI3K/Akt/mTOR and MAPK pathways.[1][2][5]

Neuroprotective Applications

The neuroprotective effects of phenothiazines are another area of growing interest. Their antioxidant properties and ability to modulate neuroinflammation suggest potential applications in treating neurodegenerative diseases and ischemic brain injury.[7][8][9]

Potential Mechanisms of Neuroprotection:

-

Antioxidant Activity: Phenothiazines can act as potent antioxidants, scavenging free radicals and protecting neuronal cells from oxidative stress.[7]

-

Anti-inflammatory Effects: Compounds like chlorpromazine have been shown to reduce neuroinflammation by inhibiting the activation of microglia, the primary immune cells of the central nervous system.[8][10][11]

-

Modulation of Ion Channels: Chlorpromazine has been found to exert neuroprotective effects in ischemic stroke models by activating large-conductance calcium-activated potassium (BKCa) channels.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the early-stage investigation of this compound's potential applications.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

-

This compound

-

Selected cancer cell line (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for attachment.

-

Drug Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell viability).[12]

Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (Ki) of this compound for a specific receptor (e.g., Dopamine D2 receptor).

Materials:

-

Receptor source (e.g., cell membranes expressing the target receptor)

-

Radioligand (e.g., [3H]Spiperone for D2 receptors)

-

This compound

-

Assay buffer

-

Non-specific binding control (e.g., a high concentration of an unlabeled antagonist)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Incubation: Incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from a competition binding curve and then calculate the Ki value using the Cheng-Prusoff equation.[2][13][14]

Signaling Pathways and Visualizations

The multifaceted pharmacological effects of phenothiazines stem from their interaction with numerous signaling pathways. Understanding these pathways is crucial for elucidating their therapeutic mechanisms in potential new applications.

Caption: this compound's multi-receptor antagonism and downstream effects.

The diagram above illustrates the established and potential signaling pathways modulated by this compound. Its antagonism of various receptors can lead to the inhibition or modulation of downstream pathways like PI3K/Akt/mTOR and MAPK/ERK, which are implicated in cell survival and proliferation. These interactions are thought to be the basis for the observed anticancer effects of phenothiazines, such as the induction of apoptosis and cell cycle arrest. Furthermore, its influence on pathways related to inflammation suggests a role in neuroprotection.

Caption: Workflow for assessing the in vitro anticancer activity of Propiopromazine HCl.

This workflow outlines the key steps for an initial in vitro screening of this compound for potential anticancer activity. The process begins with culturing a relevant cancer cell line, followed by treatment with various concentrations of the drug. After an incubation period, a cell viability assay is performed to determine the drug's cytotoxic effects and to calculate the IC50 value. Positive results would then warrant further investigation into the underlying mechanisms, such as apoptosis and cell cycle analysis.

Conclusion

This compound, a well-established phenothiazine derivative, possesses a rich pharmacology centered on its antagonism of multiple neurotransmitter receptors. While its current clinical use is confined to sedation and antiemesis, a growing body of preclinical evidence on the broader phenothiazine class points towards significant therapeutic potential in oncology and neuroprotection. The data and experimental protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore these promising new avenues for this compound. Further investigation into its specific effects on cancer cell lines and in models of neurodegenerative diseases is warranted to fully elucidate its potential for drug repurposing.

References

- 1. Therapeutic Mechanisms of Phenothiazine Drugs: A Mini-Review of Advances in Cancer Treatment and Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential antitumor mechanisms of phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Possible Biological and Clinical Applications of Phenothiazines | Anticancer Research [ar.iiarjournals.org]

- 4. Frontiers | The anti-cancer efficacy of a novel phenothiazine derivative is independent of dopamine and serotonin receptor inhibition [frontiersin.org]

- 5. Repurposing phenothiazines for cancer therapy: compromising membrane integrity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. The antipsychotic chlorpromazine reduces neuroinflammation by inhibiting microglial voltage‐gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chlorpromazine confers neuroprotection against brain ischemia by activating BKCa channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The antipsychotic chlorpromazine reduces neuroinflammation by inhibiting microglial voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

Methodological & Application

Propiopromazine Hydrochloride Formulation for Veterinary Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiopromazine hydrochloride is a phenothiazine neuroleptic agent utilized in veterinary medicine for its tranquilizing and sedative effects. As a dopamine, serotonin, alpha-adrenergic, and histamine receptor antagonist, it induces a state of calmness and reduces stress in various animal species. This document provides detailed application notes and experimental protocols for the development and evaluation of a this compound injectable formulation for veterinary use.

Mechanism of Action

This compound exerts its pharmacological effects through the antagonism of several key neurotransmitter receptors in the central nervous system. Its primary mechanism involves blocking dopamine D2 receptors, which is largely responsible for its neuroleptic and sedative properties. Additionally, its activity at serotonin (5-HT2A), alpha-1 adrenergic, and histamine (H1) receptors contributes to its overall therapeutic profile, including antiemetic and anxiolytic effects.[1]

Signaling Pathways

The therapeutic and potential side effects of this compound are a direct consequence of its interaction with multiple G protein-coupled receptor (GPCR) signaling cascades.

Formulation Development

The development of a stable and effective injectable formulation of this compound is critical for its veterinary application. A common formulation is a 1% aqueous solution for injection.[2][3]

Experimental Workflow for Formulation Development

Representative Injectable Formulation

| Ingredient | Concentration (w/v) | Purpose |

| This compound | 1.0% | Active Pharmaceutical Ingredient |

| Sodium Chloride | q.s. to isotonicity | Tonicity adjusting agent |

| Benzyl Alcohol | 0.9% | Preservative |

| Sodium Metabisulfite | 0.1% | Antioxidant |

| Water for Injection | q.s. to 100% | Vehicle |

Experimental Protocols

Objective: To evaluate the compatibility of this compound with selected excipients.

Methodology:

-

Differential Scanning Calorimetry (DSC):

-

Prepare 1:1 physical mixtures of Propiopromazine HCl with each excipient.

-

Accurately weigh 2-5 mg of the individual components and the physical mixtures into aluminum pans.

-

Seal the pans and heat them at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge.

-

Compare the thermograms of the physical mixtures with those of the individual components to identify any interactions, such as the appearance of new peaks or the shifting or disappearance of existing peaks.[4][5]

-

-

Isothermal Stress Testing:

-

Store the physical mixtures at elevated temperatures and humidity (e.g., 55°C/75% RH) for a specified period (e.g., 3 weeks).[4]

-

Visually inspect the samples for any physical changes (e.g., color change, clumping).

-

Analyze the stressed samples using a stability-indicating HPLC method to quantify the remaining Propiopromazine HCl and detect the formation of any degradation products.

-

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

Methodology:

-

Method Development:

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., phosphate buffer, pH adjusted).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Column Temperature: 25°C.

-

-

-

Forced Degradation Studies:

-

Subject Propiopromazine HCl solution to various stress conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Heat at 80°C for 48 hours.

-

Photodegradation: Expose to UV light (254 nm) for 24 hours.

-

-

Analyze the stressed samples by the developed HPLC method to ensure that the degradation products are well-resolved from the parent drug peak.

-

-

Method Validation (as per VICH guidelines):

-

Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, including impurities, degradants, and matrix components.

-

Linearity: Analyze a series of solutions with known concentrations of Propiopromazine HCl to establish a linear relationship between concentration and detector response.

-

Accuracy: Determine the closeness of the test results obtained by the method to the true value, typically by analyzing samples with known concentrations.

-

Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

-

Objective: To determine the shelf-life of the this compound injectable formulation.

Methodology:

-

Prepare at least two batches of the final formulation.

-

Store the samples under the following conditions:

-

Long-term (Real-time): 25°C ± 2°C / 60% RH ± 5% RH for the proposed shelf-life.

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH for 6 months.

-

-

Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) for the following parameters:

-

Appearance (color, clarity, particulate matter)

-

pH

-

Assay of this compound

-

Degradation products

-

Preservative content

-

Sterility

-

Bacterial endotoxins

-

Preclinical and Clinical Evaluation

Pharmacokinetics

Limited pharmacokinetic data for Propiopromazine is available. The following table summarizes available data and provides a comparison with the more extensively studied phenothiazine, Acepromazine.

| Parameter | Propiopromazine (Horse)[2] | Acepromazine (Dog) | Acepromazine (Cat) |

| Route of Administration | Intramuscular (IM) | Intravenous (IV) | Intravenous (IV) |

| Dose | 50 mg (total) | 0.05 mg/kg | 0.1 mg/kg |

| Tmax (Time to Peak Concentration) | 30 minutes | ~15-30 minutes | ~15-30 minutes |

| Cmax (Peak Concentration) | 5.2 µg/L | Variable | Variable |

| Half-life (t½) | ~5 hours | ~3 hours | ~7 hours |

Note: Data for Acepromazine is provided for comparative purposes due to the limited availability of comprehensive pharmacokinetic data for Propiopromazine in dogs and cats.

Efficacy and Safety

The efficacy of Propiopromazine as a premedicant has been compared to Acepromazine in dogs.

| Parameter | Propiopromazine (0.05 mg/kg IV)[6] | Acepromazine (0.05 mg/kg IV)[6] |

| Sedation Score (at 15 min) | 2.1 ± 0.6 | 2.0 ± 0.6 |

| Heart Rate (beats/min at 15 min) | 85 ± 15 | 88 ± 16 |

| Respiratory Rate (breaths/min at 15 min) | 22 ± 6 | 23 ± 7 |

| Mean Arterial Pressure (mmHg at 15 min) | 85 ± 12 | 87 ± 11 |

| Propofol Induction Dose (mg/kg) | 4.5 ± 0.8 | 4.6 ± 0.9 |

Data presented as mean ± standard deviation. No statistically significant differences were observed between the two groups in this study.

Experimental Protocol: Sedation Efficacy Study in Dogs

Objective: To evaluate the sedative efficacy of a new this compound formulation in healthy adult dogs.

Methodology:

-

Animals: A group of healthy, adult mixed-breed dogs.

-

Study Design: A randomized, blinded, controlled clinical trial.

-

Treatment Groups:

-

Group A: Propiopromazine HCl formulation (e.g., 0.05 mg/kg IM).

-

Group B: Saline control (equivalent volume IM).

-

-

Procedure:

-

Record baseline physiological parameters (heart rate, respiratory rate, blood pressure) and a baseline sedation score using a validated scale (e.g., a simple numerical scale from 0-10, where 0 is no sedation and 10 is profound sedation).

-

Administer the assigned treatment.

-

Record physiological parameters and sedation scores at regular intervals (e.g., 15, 30, 60, and 120 minutes) post-administration.

-

Monitor for any adverse events.

-

-

Data Analysis: Compare the sedation scores and physiological parameters between the treatment and control groups using appropriate statistical methods (e.g., ANOVA or t-test).

Conclusion

The development of a this compound formulation for veterinary use requires a systematic approach, encompassing pre-formulation studies, robust formulation development, and thorough analytical and clinical evaluation. The protocols and data presented in these application notes provide a comprehensive framework for researchers and drug development professionals to advance the formulation and understanding of this important veterinary therapeutic agent. Further studies are warranted to establish comprehensive pharmacokinetic profiles and to evaluate the efficacy and safety in a wider range of animal species.

References

- 1. II: Drug formulary | Veterian Key [veteriankey.com]

- 2. fao.org [fao.org]

- 3. 741. Propionylpromazine (WHO Food Additives Series 29) [inchem.org]

- 4. Compatibility studies of promethazine hydrochloride with tablet excipients by means of thermal and non-thermal methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Propiopromazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Propiopromazine Hydrochloride in various matrices. The protocols are intended to be a guide for developing and validating analytical methods in a research or quality control setting.

Introduction

This compound is a phenothiazine derivative used as a tranquilizer in veterinary medicine. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, formulation development, and residue analysis in animal-derived products. This document outlines high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the determination of this compound.

Analytical Methods

A summary of the performance of various analytical methods for the quantification of this compound is presented below.

| Method | Matrix | Sample Preparation | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Recovery | Relative Standard Deviation (RSD) |

| HPLC-UV | Pharmaceutical Formulations (Vaseline, Karo syrup, K-Y Jelly) | Extraction with 0.05 M HCl, dilution with mobile phase | Not Reported | 88.7% - 106%[1] | 0.7% - 6.8%[1] |

| HPLC-UV/Fluorescence | Pig Kidney | Acetonitrile extraction, Solid-Phase Extraction (SPE) with C18 cartridge | 4 µg/kg[2] | 95%[2] | 6.7%[2] |

| LC-MS/MS | Swine Kidney | Homogenization with acetonitrile/water, SPE with C18 cartridge | Not Reported | Not Reported | Not Reported |

| Gas Chromatography (GC) | Horse Plasma | Not specified | 0.2 µg/L[2] | Not Reported | Not Reported |

| Thin-Layer Chromatography (TLC) | Pig Tissues | Ether extraction | 2-20 µg/kg[2] | Not Reported | Not Reported |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is suitable for the quantification of this compound in pharmaceutical formulations.

3.1.1. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Water (HPLC grade)

-

Hydrochloric acid (0.05 M)

-

Formulated product containing this compound

3.1.2. Instrumentation

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

3.1.3. Chromatographic Conditions

-

Mobile Phase: Acetonitrile and 0.02 M Ammonium Acetate (60:40, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 280 nm[1]

3.1.4. Sample Preparation

-

Accurately weigh a portion of the formulated product.

-

Extract the sample with 0.05 M Hydrochloric acid. For instance, for a tranquilizer trap device, the formulation can be extracted with three successive portions of 15 mL of 0.05 M HCl.[3]

-

Combine the extracts into a suitable volumetric flask and dilute to volume with 0.05 M HCl.[3]

-

Take an aliquot of the extract and dilute it with the mobile phase to a concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

3.1.5. Calibration Curve

Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from, for example, 1 µg/mL to 50 µg/mL. Inject each standard in triplicate and construct a calibration curve by plotting the peak area against the concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as swine kidney.

3.2.1. Materials and Reagents

-

This compound reference standard

-

Propiopromazine-d6 (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Ammonium hydroxide

-

Water (LC-MS grade)

-

Sodium chloride

-

C18 Solid-Phase Extraction (SPE) cartridges

3.2.2. Instrumentation

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size)

-

Data acquisition and processing software

3.2.3. Chromatographic and Mass Spectrometric Conditions

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A suitable gradient to achieve separation, for example:

-

0-0.5 min: 95% A

-

0.5-3.0 min: 95% to 5% A

-

3.0-4.0 min: 5% A

-

4.1-5.0 min: 95% A

-

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-